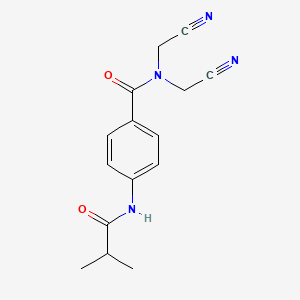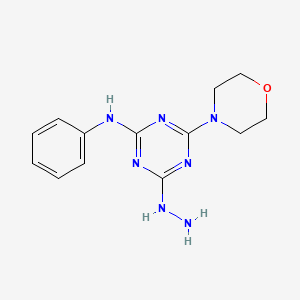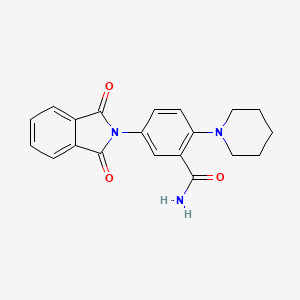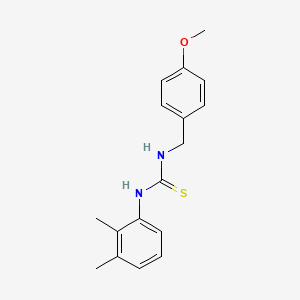
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide, also known as BIS-1, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mecanismo De Acción
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of purity. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not yet been extensively tested in vivo, and further studies are needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several potential future directions for research on N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Further studies are also needed to determine the safety and efficacy of this compound in animal models, and to investigate its potential use in organic solar cells. Additionally, the mechanism of action of this compound is not yet fully understood, and further studies are needed to elucidate its effects on cellular signaling pathways.
Métodos De Síntesis
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide is synthesized through a multi-step process involving the reaction of 4-aminobenzamide with isobutyryl chloride, followed by the reaction of the resulting compound with cyanomethyl bromide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential use in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its use in organic solar cells, due to its ability to act as an electron acceptor.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)15(21)19(9-7-16)10-8-17/h3-6,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRUDBLLZVNIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)


![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)


![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
